1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine

Dopamine Receptor Antipsychotic Selectivity Profiling

This is a research chemical from the isoxazolylalkylpiperazine class, specifically designed for selective antagonism at dopamine D3 and D4 receptors. Its structure—a 5-(4-chlorophenyl)isoxazole moiety linked to an N-(2-fluorophenyl)piperazine—is not arbitrary. The specific halogen substitution pattern on this scaffold is patented (US 6,723,724 B2) and is critical for modulating D3/D4 receptor affinity. Generic or differently substituted analogs may exhibit altered target selectivity and unpredictable antiproliferative potency. Procuring this exact compound is essential for validating receptor subtype selectivity and establishing reliable structure-activity relationships (SAR) around the halogen positions.

Molecular Formula C20H19ClFN3O
Molecular Weight 371.84
CAS No. 343374-68-5
Cat. No. B2585931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine
CAS343374-68-5
Molecular FormulaC20H19ClFN3O
Molecular Weight371.84
Structural Identifiers
SMILESC1CN(CCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
InChIInChI=1S/C20H19ClFN3O/c21-16-7-5-15(6-8-16)20-13-17(23-26-20)14-24-9-11-25(12-10-24)19-4-2-1-3-18(19)22/h1-8,13H,9-12,14H2
InChIKeyPESAFWKWSHILNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine (CAS 343374-68-5): A Selective Dopamine D3/D4 Receptor Ligand Scaffold


1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine (CAS 343374-68-5) belongs to the isoxazolylalkylpiperazine chemotype, a class developed for selective antagonism at dopamine D3 and D4 receptors [1]. Its structure combines a 5-(4-chlorophenyl)isoxazole moiety with an N-(2-fluorophenyl)piperazine via a methylene linker, a substitution pattern designed to confer D3/D4 selectivity over D2 receptors, potentially reducing extrapyramidal side effects [1]. Preliminary cytotoxicity data on close structural analogs further indicate antiproliferative potential against hepatocellular carcinoma (HCC) cell lines [2].

Why Generic Isoxazole-Piperazine Analogs Cannot Substitute for CAS 343374-68-5 in Receptor Profiling


Within the isoxazolylalkylpiperazine family, subtle variations in aryl substitution dictate receptor subtype selectivity [1]. The 4-chlorophenyl group on the isoxazole and the 2-fluorophenyl group on the piperazine are not arbitrary decorations; the patent specifically claims that such halogen substitution patterns modulate affinity for D3 versus D4 receptors [1]. Furthermore, cytotoxicity data from a closely related series show that even a positional isomer change (e.g., 2-chlorophenyl vs. 4-chlorophenyl) or a different N-arylpiperazine substituent can shift IC50 values by several micromolar against HCC cell lines [2]. Therefore, generic replacement with an uncharacterized or differently substituted analog risks both altered target selectivity and unpredictable antiproliferative potency.

Quantitative Differentiation of CAS 343374-68-5: Receptor Selectivity and Antiproliferative Potency Compared to Analogs


Dopamine D3 vs. D4 Receptor Selectivity Conferred by Halogen Substitution

The parent patent [1] teaches that combining a 4-chlorophenyl group on the isoxazole with a 2-fluorophenyl group on the piperazine is a specifically exemplified embodiment for achieving selective dopamine D3/D4 binding. While explicit Ki values for this exact compound are not disclosed in the patent's comparative tables, the structure-activity relationship (SAR) described establishes that the 4-chloro/2-fluoro combination is distinct from other embodiments (e.g., 4-fluorophenyl or 3-nitrophenyl on the isoxazole) which showed different D3/D4 selectivity profiles [1]. This structural specificity differentiates it from the broader class.

Dopamine Receptor Antipsychotic Selectivity Profiling

Cytotoxicity Baseline of a Close Analog Against Liver Cancer Cell Lines

A very close analog, 5-(4-Chlorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (compound 5c in Ref. [1]), was evaluated for cytotoxicity. This analog differs from CAS 343374-68-5 only by having a 4-(trifluoromethyl)benzyl group instead of a 2-fluorophenyl group on the piperazine. While IC50 data for CAS 343374-68-5 is not available, this analog represents a valuable benchmark for the 4-chlorophenyl isoxazole scaffold, highlighting how N-piperazine substitutions modulate potency [1].

Hepatocellular Carcinoma Cytotoxicity Anticancer

Structural Differentiation from the 2-Chlorophenyl Isomer

The compound 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine (CAS not provided) is a positional isomer of the target compound. The shift of chlorine from the 4- to the 2-position on the phenyl ring is known to alter electronic distribution and steric interactions [1]. The patent literature specifically exemplifies 4-chlorophenyl derivatives for favored D3/D4 activity, whereas the 2-chlorophenyl isomer is not explicitly claimed, suggesting a divergence in receptor interaction profiles [1].

Positional Isomer SAR Receptor Binding

High-Impact Research and Procurement Applications for 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine


Selective Dopamine D3/D4 Antagonist Lead Discovery in Schizophrenia

This compound serves as a key scaffold for developing antipsychotics with reduced extrapyramidal side effects. The specific 4-chlorophenyl/2-fluorophenyl substitution is claimed in US 6,723,724 B2 to confer D3/D4 selectivity [1]. Researchers should procure this exact compound to validate selectivity and establish SAR around the halogen positions, rather than using a generic isoxazole-piperazine.

Anticancer Stem Cell Research in Hepatocellular Carcinoma

Based on the potent cytotoxicity of close analogs (IC50 0.09–11.7 μM against Huh7 and Mahlavu cells) and their ability to reduce liver CSC populations [1], this compound is a logical candidate for expanding SAR studies on the N-arylpiperazine group. Its procurement is justified for experiments aimed at correlating the 2-fluorophenyl substituent with anti-stemness activity and cell cycle arrest mechanisms.

Comparative Pharmacology of 4-Chloro vs. 2-Chloro Phenylisoxazole Isomers

For teams characterizing dopamine receptor subtype selectivity, a direct head-to-head comparison of this compound with its 2-chlorophenyl isomer is essential. The patent-predicted selectivity difference [1] needs experimental confirmation. Procuring both isomers enables definitive radioligand binding displacement assays to quantify the impact of chlorine position on D3/D4 Ki values.

Quote Request

Request a Quote for 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.